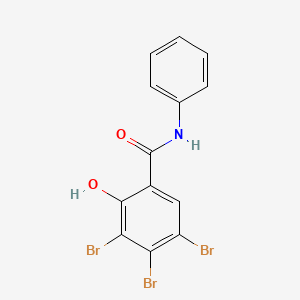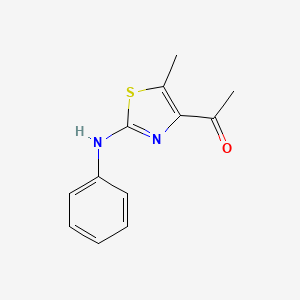
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- is an organophosphorus compound characterized by the presence of fluorine atoms on the phenyl rings attached to the phosphorus atom. This compound is known for its unique chemical properties and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can be synthesized through the reaction of phosphine iodide with 3-fluorobromobenzene and 4-fluorobromobenzene. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Phosphine iodide+2C6H4FBr→Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-+HI
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- can undergo oxidation reactions to form phosphine oxides.
Substitution: This compound can participate in substitution reactions, where the fluorine atoms on the phenyl rings can be replaced by other substituents.
Coupling Reactions: It is commonly used as a ligand in various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coupling Reactions: Coupled organic products with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations. The molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
- Tris(4-fluorophenyl)phosphine
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-fluorophenyl)phosphine
Comparison:
- Tris(4-fluorophenyl)phosphine: This compound has three fluorophenyl groups attached to the phosphorus atom, making it more sterically hindered compared to Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)-.
- Bis(4-fluorophenyl)phenylphosphine oxide: This compound contains an additional oxygen atom, which significantly alters its reactivity and applications.
- Bis(4-fluorophenyl)phosphine: Similar in structure but lacks the third fluorophenyl group, making it less bulky and potentially less selective in certain reactions.
Phosphine, bis(3-fluorophenyl)(4-fluorophenyl)- stands out due to its unique combination of fluorophenyl groups, which impart distinct electronic and steric properties, making it a valuable compound in various chemical applications.
Eigenschaften
CAS-Nummer |
35035-63-3 |
|---|---|
Molekularformel |
C18H12F3P |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
bis(3-fluorophenyl)-(4-fluorophenyl)phosphane |
InChI |
InChI=1S/C18H12F3P/c19-13-7-9-16(10-8-13)22(17-5-1-3-14(20)11-17)18-6-2-4-15(21)12-18/h1-12H |
InChI-Schlüssel |
YGNBWHLFBIXUTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)P(C2=CC=C(C=C2)F)C3=CC=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995224.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11995252.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)




![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)


